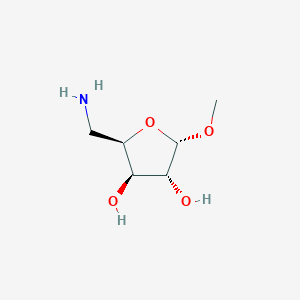![molecular formula C9H5F4NO3 B12863915 2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
2,6-Bis(difluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethoxy groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(difluoromethoxy)benzo[d]oxazole typically involves the introduction of difluoromethoxy groups onto a benzoxazole scaffold. One common method includes the reaction of a suitable benzoxazole precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide in the presence of a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the difluoromethoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the difluoromethoxy groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,6-Bis(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for drug development .
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenylbenzo[d]oxazole: This compound has phenyl groups instead of difluoromethoxy groups and is used in different applications, such as nonlinear optical materials.
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: This compound features benzimidazole groups and is known for its coordination chemistry and biological properties.
Uniqueness: 2,6-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H5F4NO3 |
|---|---|
Molekulargewicht |
251.13 g/mol |
IUPAC-Name |
2,6-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-5-6(3-4)16-9(14-5)17-8(12)13/h1-3,7-8H |
InChI-Schlüssel |
YATHOGZBFKYQQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)

![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)


![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)





